4-Ethoxybenzamide
Overview
Description
4-Ethoxybenzamide is an organic compound with the molecular formula C9H11NO2. It belongs to the class of benzamides, which are characterized by a carboxamido substituent attached to a benzene ring. This compound is known for its applications in various fields, including chemical synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
4-Ethoxybenzamide is a type of organic compound known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring . .
Mode of Action
It is known that benzamides, the class of compounds to which this compound belongs, can interact with various biological targets depending on their specific chemical structure .
Biochemical Pathways
It is known that benzamides can affect various biochemical pathways depending on their specific chemical structure .
Pharmacokinetics
It is known that benzamides can have various adme properties depending on their specific chemical structure .
Result of Action
It is known that benzamides can have various molecular and cellular effects depending on their specific chemical structure .
Action Environment
It is known that environmental factors can influence the action, efficacy, and stability of benzamides .
Biochemical Analysis
Biochemical Properties
4-Ethoxybenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in deethylation processes. The compound’s interaction with these enzymes is crucial for its metabolic processing. For instance, the Michaelis-Menten constants for the deethylation of this compound have been determined through in vitro studies . These interactions highlight the compound’s role in enzymatic reactions and its importance in biochemical research.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior and function. For example, this compound has been shown to affect the concentrations of certain biomolecules within cells, thereby influencing cellular metabolism . These effects underscore the compound’s significance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound exerts its effects at the molecular level by binding to specific enzymes, thereby influencing their activity. This binding can lead to either inhibition or activation of the enzymes, depending on the nature of the interaction. Additionally, this compound can cause changes in gene expression, further affecting cellular processes . These molecular interactions are key to understanding the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects for this compound, beyond which the compound can cause significant toxicity . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its deethylation. The compound interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . The study of these metabolic pathways is important for understanding the compound’s role in cellular biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . Studying the subcellular localization of this compound provides insights into its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzamide can be synthesized by reacting benzamide with ethanol under the catalysis of a base. The reaction typically requires an appropriate temperature and time to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential analgesic and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 2-Ethoxybenzamide
- 4-Methoxybenzamide
- 4-Hydroxybenzamide
- 4-Methoxybenzhydrazide
Comparison: 4-Ethoxybenzamide is unique due to its ethoxy substituent, which imparts distinct chemical properties compared to its analogs. For example, 4-methoxybenzamide has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility. Similarly, 4-hydroxybenzamide has a hydroxyl group, which significantly alters its hydrogen bonding capabilities .
Properties
IUPAC Name |
4-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIRPAUJXANCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204431 | |
Record name | p-Ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55836-71-0, 27043-22-7 | |
Record name | 4-Ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Ethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ar-ethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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